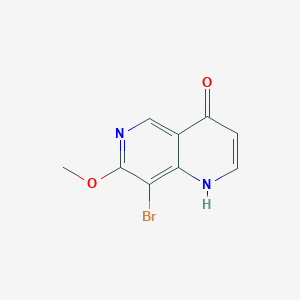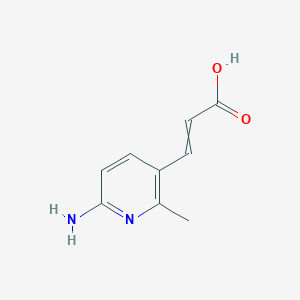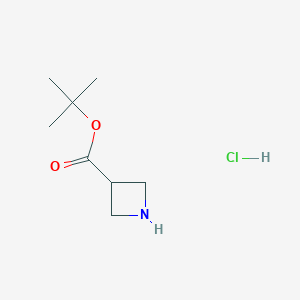![molecular formula C11H11NO3 B1375507 6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 943994-36-3](/img/structure/B1375507.png)
6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound that has been studied for its potential applications in various fields. It is a type of benzoxazine, a class of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. In one study, a series of novel (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides were designed, synthesized, and evaluated . The synthesis process involved the use of various chemical reactions and techniques .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with various functional groups. The structure was characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require careful control of conditions. The reactions involve the formation of various intermediates and the final product .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by its molecular structure. The compound’s properties, such as its reactivity, stability, and solubility, are determined by the nature and arrangement of its functional groups .
科学的研究の応用
1. Synthesis and Chemical Properties
The compound 6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is closely related to heterocyclic compounds like 1,2-oxazines and 1,2-benzoxazines. These compounds can be synthesized via dehydration of dihydro derivatives or by cyclization of acyl nitroso compounds, with examples emphasizing the importance of oxazinium salts as electrophiles. Such structures are used as chiral synthons, showcasing the versatility in organic synthesis and the significance of their structural and chemical properties (Sainsbury, 1991).
2. Biological Activity and Applications
Related compounds to this compound, such as 1,4-Benzothiazines, demonstrate diverse biological activities. This class of compounds, being pharmacophores of anti-psychotic drugs like phenothiazines, has been extensively studied for its biological activities and structure-activity relationships. They exhibit potential in regulating various types of cancer, highlighting the potential for these compounds in medical research and drug development (Rai et al., 2017).
3. Potential in Drug Design
Compounds bearing the benzoxazine scaffold, such as this compound, have significant potential in drug design due to their structural and biological properties. The review on benzoxazinoids and benzoxazolinones discusses their role in plant defense and potential as antimicrobial scaffolds. This reflects the broader potential of such structures in designing new antimicrobial compounds, with implications for medical and pharmaceutical chemistry (de Bruijn et al., 2018).
Safety and Hazards
将来の方向性
The future directions for research on “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” could include further exploration of its potential applications, particularly in the field of medicine. More studies are needed to fully understand its mechanism of action, potential therapeutic effects, and safety profile .
特性
IUPAC Name |
6-acetyl-8-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-8(7(2)13)4-9-11(6)15-5-10(14)12-9/h3-4H,5H2,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUFQOZPVVPKJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCC(=O)N2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375424.png)
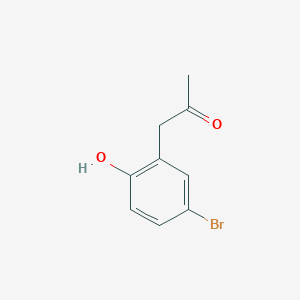
![[3,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1375426.png)

![2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375430.png)
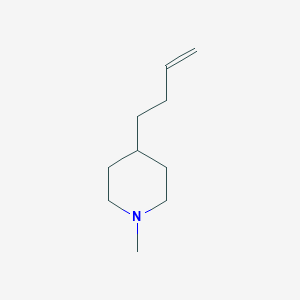


![Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375437.png)


